3,5-Difluoro-4-nitrobenzylamine
Overview
Description
3,5-Difluoro-4-nitrobenzylamine is a chemical compound belonging to the class of aromatic amines. It is characterized by the presence of two fluorine atoms and a nitro group attached to a benzene ring, along with an amine group. This compound is a yellow crystalline solid and is used in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-4-nitrobenzylamine typically involves the nitration of 3,5-difluorobenzylamine. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to control the exothermic nature of the nitration process .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis starting from commercially available precursors. The process includes nitration, reduction, and amination steps, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-4-nitrobenzylamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas and palladium on carbon as a catalyst.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products Formed
Reduction: The major product is 3,5-difluoro-4-aminobenzylamine.
Substitution: Depending on the substituent introduced, various derivatives of this compound can be formed.
Scientific Research Applications
3,5-Difluoro-4-nitrobenzylamine has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-4-nitrobenzylamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorine atoms enhance the compound’s stability and influence its reactivity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzylamine: Contains a single fluorine atom and an amine group attached to a benzene ring.
3,4-Difluorobenzylamine: Contains two fluorine atoms attached to the benzene ring.
2,6-Difluorobenzylamine: Contains two fluorine atoms at different positions on the benzene ring.
Uniqueness
3,5-Difluoro-4-nitrobenzylamine is unique due to the presence of both fluorine atoms and a nitro group, which confer distinct chemical properties and reactivity. The combination of these functional groups makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(3,5-difluoro-4-nitrophenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2O2/c8-5-1-4(3-10)2-6(9)7(5)11(12)13/h1-2H,3,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBSYIVGLQFTHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)[N+](=O)[O-])F)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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